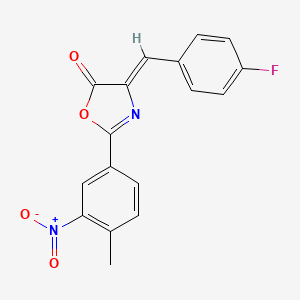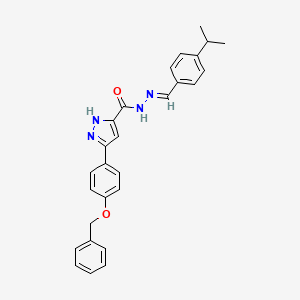
(4Z)-4-(4-fluorobenzylidene)-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-4-[(4-Fluorophenyl)methylidene]-2-(4-methyl-3-nitrophenyl)-4,5-dihydro-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazolone derivatives This compound is characterized by the presence of a fluorophenyl group, a methylidene group, a nitrophenyl group, and an oxazolone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(4-Fluorophenyl)methylidene]-2-(4-methyl-3-nitrophenyl)-4,5-dihydro-1,3-oxazol-5-one typically involves the following steps:
Formation of the oxazolone ring: This can be achieved through the cyclization of an appropriate amino acid derivative with a carbonyl compound under acidic or basic conditions.
Introduction of the fluorophenyl and nitrophenyl groups: These groups can be introduced through nucleophilic substitution reactions using suitable fluorinated and nitrated aromatic compounds.
Formation of the methylidene group: This step involves the condensation of the intermediate compound with a suitable aldehyde or ketone under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. Purification methods such as recrystallization, chromatography, and distillation are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(4Z)-4-[(4-Fluorophenyl)methylidene]-2-(4-methyl-3-nitrophenyl)-4,5-dihydro-1,3-oxazol-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce the oxazolone ring.
Substitution: The fluorophenyl and nitrophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives such as oxides or hydroxylated compounds.
Reduction: Reduced derivatives such as amines or reduced oxazolone rings.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4Z)-4-[(4-Fluorophenyl)methylidene]-2-(4-methyl-3-nitrophenyl)-4,5-dihydro-1,3-oxazol-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies focus on its interactions with enzymes, receptors, and other biomolecules.
Industry
In industry, the compound is explored for its potential use in the development of new materials, such as polymers and coatings. Its unique chemical properties may impart desirable characteristics to these materials, such as improved stability, reactivity, or functionality.
Mecanismo De Acción
The mechanism of action of (4Z)-4-[(4-Fluorophenyl)methylidene]-2-(4-methyl-3-nitrophenyl)-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may act as an inhibitor, activator, or modulator of these targets, leading to various biological effects. The pathways involved in its mechanism of action are studied to understand its potential therapeutic applications and to optimize its efficacy and safety.
Comparación Con Compuestos Similares
Similar Compounds
- (4Z)-4-[(4-Chlorophenyl)methylidene]-2-(4-methyl-3-nitrophenyl)-4,5-dihydro-1,3-oxazol-5-one
- (4Z)-4-[(4-Bromophenyl)methylidene]-2-(4-methyl-3-nitrophenyl)-4,5-dihydro-1,3-oxazol-5-one
- (4Z)-4-[(4-Methylphenyl)methylidene]-2-(4-methyl-3-nitrophenyl)-4,5-dihydro-1,3-oxazol-5-one
Uniqueness
The uniqueness of (4Z)-4-[(4-Fluorophenyl)methylidene]-2-(4-methyl-3-nitrophenyl)-4,5-dihydro-1,3-oxazol-5-one lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C17H11FN2O4 |
|---|---|
Peso molecular |
326.28 g/mol |
Nombre IUPAC |
(4Z)-4-[(4-fluorophenyl)methylidene]-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H11FN2O4/c1-10-2-5-12(9-15(10)20(22)23)16-19-14(17(21)24-16)8-11-3-6-13(18)7-4-11/h2-9H,1H3/b14-8- |
Clave InChI |
AEGBBRFGKNSILT-ZSOIEALJSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)F)/C(=O)O2)[N+](=O)[O-] |
SMILES canónico |
CC1=C(C=C(C=C1)C2=NC(=CC3=CC=C(C=C3)F)C(=O)O2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,4-dichlorophenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11699472.png)
![N-[3-(4-chlorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11699477.png)
![(4Z)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11699489.png)
![ethyl 4-[(2E)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzoate](/img/structure/B11699492.png)
![3-[(3E)-3-(3-bromo-4-methoxybenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B11699507.png)


![1-[(E)-{2-[4-(morpholin-4-yl)-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol](/img/structure/B11699519.png)
![(5Z)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11699520.png)
![6-[2-(2-methylphenoxy)ethylsulfanyl]-7H-purine](/img/structure/B11699525.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B11699526.png)
![N'-[(4-methylphenyl)carbonyl]pyridine-3-carbohydrazide](/img/structure/B11699527.png)
![3,4-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11699542.png)
![methyl 4-[(2E)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzoate](/img/structure/B11699549.png)
